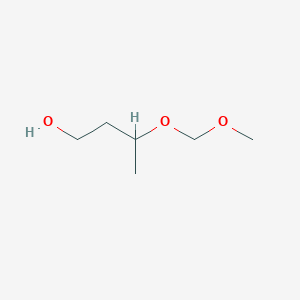
3-(Methoxymethoxy)-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)-1-butanol is an organic compound with the molecular formula C6H14O3 It is a derivative of butanol, where a methoxymethoxy group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1-butanol typically involves the reaction of butanol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of butanol is replaced by the methoxymethoxy group. The reaction conditions generally include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zinc bromide, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Butanoic acid or butanal.
Reduction: Butanol or butane.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethoxy)-1-butanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of other complex organic molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)-1-butanol involves its interaction with various molecular targets, primarily through its hydroxyl and methoxymethoxy groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved include enzymatic oxidation and reduction, leading to the formation of reactive intermediates that can further react with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-butanol: Lacks the additional methoxymethoxy group, making it less reactive in certain chemical reactions.
1-Methoxy-2-propanol: A similar compound with different carbon chain length and functional group positioning.
2-Methoxyethanol: Contains a methoxy group but has a shorter carbon chain and different chemical properties.
Uniqueness
3-(Methoxymethoxy)-1-butanol is unique due to its dual functional groups, which provide a combination of reactivity and solubility that is not found in simpler alcohols or ethers. This makes it a valuable compound in synthetic chemistry and industrial applications, where specific reactivity patterns are required.
Properties
CAS No. |
60405-27-8 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
3-(methoxymethoxy)butan-1-ol |
InChI |
InChI=1S/C6H14O3/c1-6(3-4-7)9-5-8-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
AGDCYCRHQFDLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















